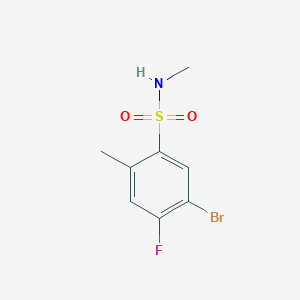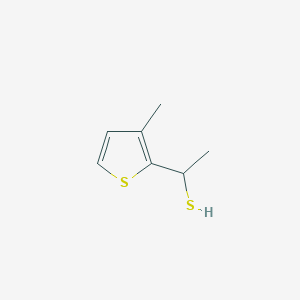
3-Ethoxy-2,2-dimethylbutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Ethoxy-2,2-dimethylbutanal is an organic compound with the molecular formula C8H16O2. It is an aldehyde characterized by the presence of an ethoxy group and two methyl groups attached to the butanal backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Ethoxy-2,2-dimethylbutanal can be achieved through several methods. One common approach involves the alkylation of isobutene with ethylene to form the sulfate ester, which is then hydrolyzed to produce 3,3-dimethylbutanol. This intermediate is subsequently dehydrogenated over a copper catalyst to yield 3,3-dimethylbutanal .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale alkylation and dehydrogenation processes. The use of reactive distillation and optimized reaction parameters, such as temperature and pressure, ensures high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3-Ethoxy-2,2-dimethylbutanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various nucleophiles can be employed to substitute the ethoxy group, depending on the desired product.
Major Products Formed:
Oxidation: 3-Ethoxy-2,2-dimethylbutanoic acid.
Reduction: 3-Ethoxy-2,2-dimethylbutanol.
Substitution: Products vary based on the nucleophile used.
Aplicaciones Científicas De Investigación
3-Ethoxy-2,2-dimethylbutanal has several applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving aldehyde reactivity and metabolism.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mecanismo De Acción
The mechanism of action of 3-Ethoxy-2,2-dimethylbutanal involves its reactivity as an aldehyde. The carbonyl group is highly reactive and can undergo nucleophilic addition reactions. The ethoxy group and methyl groups influence the compound’s reactivity and stability, making it a valuable intermediate in various chemical processes .
Comparación Con Compuestos Similares
3-Ethoxy-2-cyclopentenone: Another ethoxy-substituted compound with different reactivity due to the cyclopentenone ring.
2,2-Dimethylbutanal: Lacks the ethoxy group, resulting in different chemical properties and applications.
Uniqueness: 3-Ethoxy-2,2-dimethylbutanal is unique due to the presence of both the ethoxy group and the two methyl groups, which confer specific reactivity and stability characteristics. This makes it particularly useful in synthetic organic chemistry and industrial applications.
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-ethoxy-2,2-dimethylbutanal |
InChI |
InChI=1S/C8H16O2/c1-5-10-7(2)8(3,4)6-9/h6-7H,5H2,1-4H3 |
Clave InChI |
DPELPJKUHZBNAG-UHFFFAOYSA-N |
SMILES canónico |
CCOC(C)C(C)(C)C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


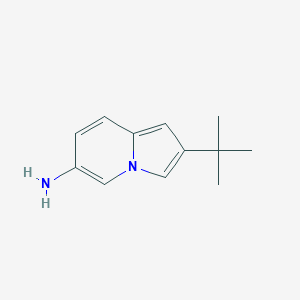

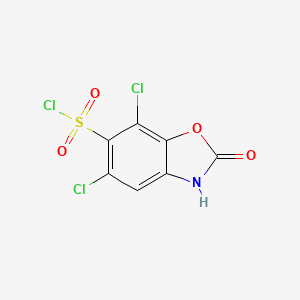
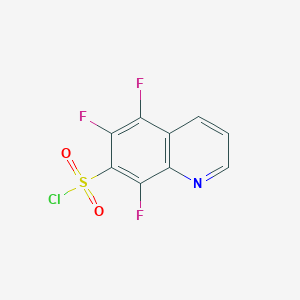
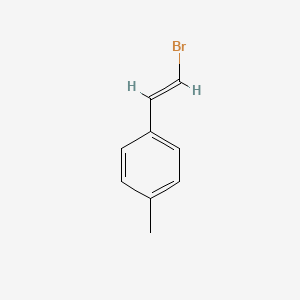
![[2-(Diethylamino)ethyl][(3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B15272415.png)
![2-[Amino(phenyl)methyl]-4-bromophenol](/img/structure/B15272440.png)
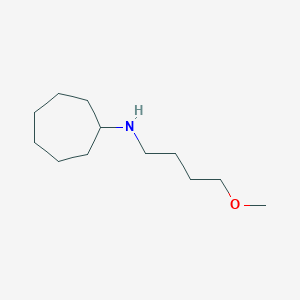
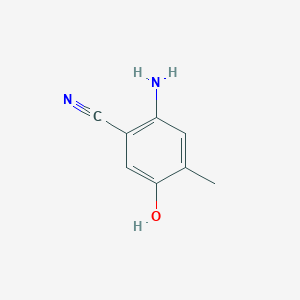
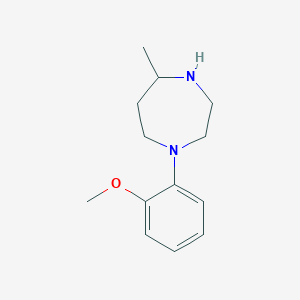
![1-[1-(2-Nitrobenzenesulfonyl)piperidin-3-yl]ethan-1-amine](/img/structure/B15272465.png)
